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molecular formula C15H8BrN3O4S B8586684 4-bromo-1-(4-nitrophenyl)sulfonylindole-6-carbonitrile

4-bromo-1-(4-nitrophenyl)sulfonylindole-6-carbonitrile

Cat. No. B8586684
M. Wt: 406.2 g/mol
InChI Key: BPGUJRVGJUSETC-UHFFFAOYSA-N
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Patent
US09326987B2

Procedure details

4-Bromo-1H-indole-6-carbonitrile (207 mg), PS-BEMP (900 mg) and 4-nitrobenzenesulfonyl chloride (380 mg) were weighed to a round bottom flask, then N,N-Dimethylformamide (4 ml) was added and the reaction was stirred at RT. The reaction was filtered and washed with DMF. The DMF was evaporated and the residue was dissolved in DCM:methanol and passed through a 5 g SAX cartridge (preconditioned with methanol) washing with DCM:methanol. The residue was evaporated to afford the title compound, 360 mg as a pale orange solid.
Quantity
207 mg
Type
reactant
Reaction Step One
Name
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
380 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[C:9]([C:11]#[N:12])[CH:8]=[C:7]2[C:3]=1[CH:4]=[CH:5][NH:6]2.CCN(P1(N(C)CCCN1C)=NC(C)(C)C)CC.[N+:31]([C:34]1[CH:39]=[CH:38][C:37]([S:40](Cl)(=[O:42])=[O:41])=[CH:36][CH:35]=1)([O-:33])=[O:32]>CN(C)C=O>[Br:1][C:2]1[CH:10]=[C:9]([C:11]#[N:12])[CH:8]=[C:7]2[C:3]=1[CH:4]=[CH:5][N:6]2[S:40]([C:37]1[CH:36]=[CH:35][C:34]([N+:31]([O-:33])=[O:32])=[CH:39][CH:38]=1)(=[O:41])=[O:42]

Inputs

Step One
Name
Quantity
207 mg
Type
reactant
Smiles
BrC1=C2C=CNC2=CC(=C1)C#N
Name
Quantity
900 mg
Type
reactant
Smiles
CCN(CC)P1(=NC(C)(C)C)N(CCCN1C)C
Name
Quantity
380 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)S(=O)(=O)Cl
Step Two
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered
WASH
Type
WASH
Details
washed with DMF
CUSTOM
Type
CUSTOM
Details
The DMF was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in DCM
WASH
Type
WASH
Details
washing with DCM
CUSTOM
Type
CUSTOM
Details
The residue was evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC1=C2C=CN(C2=CC(=C1)C#N)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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